molecular formula C10H11NO5 B1359745 Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate CAS No. 288580-52-9

Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate

Cat. No.: B1359745
CAS No.: 288580-52-9
M. Wt: 225.2 g/mol
InChI Key: RYWWXFRNYIQACB-UHFFFAOYSA-N
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Description

Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate, also known as ENPA, is an organic compound used for scientific research applications. It is a derivative of nitrophenol and is used as an intermediate in the synthesis of other compounds. ENPA has a variety of biochemical and physiological effects and has been studied for its potential applications in laboratory experiments.

Scientific Research Applications

Synthesis of Cyclic Hydroxamic Acids and Lactams

Ethyl 2-nitrophenyl oxalate and its derivatives are used in catalytic hydrogenations to yield cyclic hydroxamic acids and lactams. These compounds are significant due to their occurrence in Gramineae, a family of grasses. The process involves reductive cyclization and acyl group migration, followed by lactonization and ring opening under certain conditions (Hartenstein & Sicker, 1993).

Synthesis of Hydroxamic Acids and Ureas

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, a related compound, is used in Lossen rearrangement for synthesizing hydroxamic acids and ureas from carboxylic acids. This process is notable for good yields without racemization under milder conditions, and it is environmentally friendly and cost-effective due to the recyclability of byproducts (Thalluri, Manne, Dev, & Mandal, 2014).

General Basic Catalysis of Ester Hydrolysis

In the study of ester hydrolysis, compounds like ethyl 2-nitrophenyl acetate are used as models to understand general basic catalysis. This research provides insights into the mechanisms of ester hydrolysis, important for understanding both chemical and enzymatic processes (Bender & Turnquest, 1957).

Development of Base-Labile Carboxyl Protecting Groups

The development of new protecting groups for carboxyl functions in organic synthesis often employs derivatives like ethyl 2-nitrophenyl acetate. These developments are crucial for the synthesis of complex organic molecules (Robles, Pedroso, & Grandas, 1993).

Protection of Hydroxyl Functions

Compounds like ethyl 2-nitrophenyl acetate are used to protect hydroxyl functions in synthetic organic chemistry. The protecting groups can be selectively removed without affecting other common protecting groups, making them useful in complex syntheses (Daragics & Fügedi, 2010).

Water-tolerant Solid Acid Catalysis

In the field of catalysis, derivatives of ethyl 2-nitrophenyl acetate are used to study the hydrolysis of esters in the presence of excess water. This research is vital for understanding and developing water-tolerant solid acid catalysts (Kimura, Nakato, & Okuhara, 1997).

Biochemical Analysis

Biochemical Properties

Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial for modulating the activity of these enzymes, thereby influencing the overall oxidative stress levels within cells . Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses. For example, it can modulate the NF-κB signaling pathway, leading to changes in the expression of pro-inflammatory cytokines . Furthermore, this compound affects gene expression by acting as a transcriptional regulator, thereby impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as DNA and RNA, influencing their stability and function . This binding can lead to the inhibition or activation of certain enzymes, depending on the context. For instance, this compound has been found to inhibit the activity of certain kinases, thereby affecting signal transduction pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to changes in its biochemical activity and long-term effects on cellular function. In both in vitro and in vivo studies, the temporal effects of this compound have been observed, with some studies reporting a gradual decrease in its efficacy over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall bioavailability and efficacy of this compound. Additionally, the compound can affect metabolic flux and alter the levels of certain metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound within tissues can also vary, with higher concentrations observed in certain organs, such as the liver and kidneys.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are essential for its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound can be found in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression.

Properties

IUPAC Name

ethyl 2-(3-hydroxy-4-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-2-16-10(13)6-7-3-4-8(11(14)15)9(12)5-7/h3-5,12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWWXFRNYIQACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 3-hydroxy-4-nitrophenylacetic acid (4.0 g, prepared according to the procedure described by Meyer et al, J.Med.Chem., 1997, 40, pages 1049-1062) in ethanol (approximately 100 mL) was treated with concentrated hydrochloric acid (5-8 drops) was heated at reflux temperature for 3 hours then evaporated. The residue was dissolved in tert-butyl methylether and the solution was washed with saturated aqueous sodium bicarbonate solution, then with water, then dried, and then evaporated to give the title compound (5.0 g) as a light yellow solid.
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Synthesis routes and methods II

Procedure details

A solution of (3-hydroxy-4-nitro-phenyl)-acetic acid (4.0 g, prepared according to the procedure described by Meyer et al, J. Med. Chem., 1997, 40, pages 1049–1062) in ethanol (approximately 100 mL) was treated with concentrated hydrochloric acid (5–8 drops) was heated at reflux temperature for 3 hours then evaporated. The residue was dissolved in tert-butyl methyl ether and the solution was washed with saturated aqueous sodium bicarbonate solution, then with water, then dried, and then evaporated to give the title compound (5.0 g) as a light yellow solid.
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